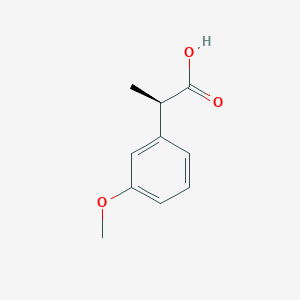

(R)-2-(3-Methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16527834

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O3 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | (2R)-2-(3-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 |

| Standard InChI Key | SJGKYVCZSNGHPC-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC=C1)OC)C(=O)O |

| Canonical SMILES | CC(C1=CC(=CC=C1)OC)C(=O)O |

Introduction

Overview of the Compound

Chemical Name: (R)-2-(3-Methoxyphenyl)propanoic acid

CAS Number: 127641-45-6

Molecular Formula:

Molecular Weight: 180.203 g/mol

(R)-2-(3-Methoxyphenyl)propanoic acid is a chiral carboxylic acid derivative characterized by a methoxy group (-OCH) attached to the benzene ring and a propanoic acid side chain. The compound exists in its R-enantiomeric form, which is significant for its stereospecific interactions in biological and chemical processes.

Synthesis Pathways

| Intermediate | Yield (%) |

|---|---|

| 2-(3-Methoxyphenyl)acrylic acid | 62.0 |

| Methyl (3-methoxyphenyl)acetate | Variable |

| Methyl 2-(3-methoxyphenyl)acrylate | Variable |

The stereoselective synthesis typically involves asymmetric catalysis or chiral auxiliaries to ensure the R-configuration of the product.

Applications in Research and Industry

-

Pharmaceutical Research:

-

The compound serves as a precursor for developing drugs targeting specific enzymes or receptors due to its chiral nature.

-

It is often used in studies involving stereospecific drug interactions.

-

-

Synthetic Chemistry:

-

Acts as a building block for creating more complex molecules, particularly in the synthesis of pharmaceutical intermediates.

-

-

Biological Studies:

-

The compound’s structure allows it to interact with biological targets, making it useful in enzymatic inhibition studies.

-

Biological Activity

Although specific biological activities of (R)-2-(3-Methoxyphenyl)propanoic acid are not well-documented, compounds with similar structures exhibit notable interactions with enzymes and receptors due to their functional groups.

Analytical Data

To characterize (R)-2-(3-Methoxyphenyl)propanoic acid, typical analytical techniques include:

-

NMR Spectroscopy: Used to confirm stereochemistry and molecular structure.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify functional groups such as -COOH and -OCH.

-

High-Performance Liquid Chromatography (HPLC): For enantiomeric purity analysis.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling carboxylic acids should be followed:

-

Use gloves and protective eyewear.

-

Store in a cool, dry place away from oxidizing agents.

-

Avoid inhalation or direct skin contact.

Future Research Directions

-

Pharmacological Studies:

-

Investigating potential therapeutic uses based on its structural similarity to bioactive compounds.

-

-

Enzymatic Interaction Studies:

-

Exploring its role as an enzyme inhibitor or activator in metabolic pathways.

-

-

Material Science Applications:

-

Utilizing its functional groups for polymer synthesis or other material applications.

-

This article provides an authoritative overview of (R)-2-(3-Methoxyphenyl)propanoic acid, emphasizing its chemical properties, synthesis, and potential applications in research and industry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume